REACTION_CXSMILES
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C([O:3][C:4](=[O:18])[CH:5]([S:9][C:10]1[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][CH:11]=1)[CH:6]([CH3:8])[CH3:7])C>CO.[OH-].[Na+]>[CH3:17][O:16][C:13]1[CH:12]=[CH:11][C:10]([S:9][CH:5]([CH:6]([CH3:8])[CH3:7])[C:4]([OH:18])=[O:3])=[CH:15][CH:14]=1 |f:2.3|
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The resulting reaction mixture
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Name
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Type
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product
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Smiles
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COC1=CC=C(C=C1)SC(C(=O)O)C(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |